3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide is a complex organic compound that features a benzenesulfonyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the benzenesulfonyl amide intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various receptors, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)propan-1-amine
- 1-(benzenesulfonyl)-3-methyl-1H-pyrazole
- N-(benzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide
Uniqueness
3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12(2)19-15(11-13(3)18-19)17-16(20)9-10-23(21,22)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRUACQFVRVSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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